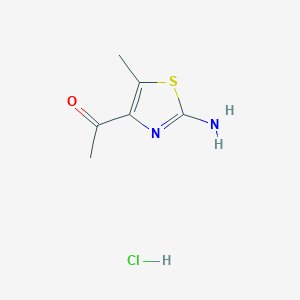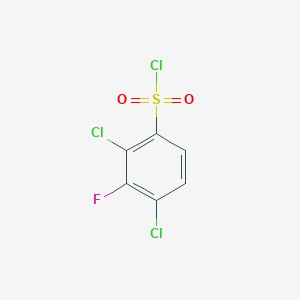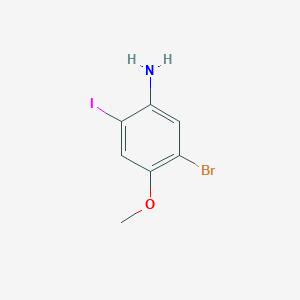
5-Bromo-2-iodo-4-methoxyaniline
Overview
Description
5-Bromo-2-iodo-4-methoxyaniline is a chemical compound with the molecular formula C7H7BrINO . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 iodine atom, and 1 oxygen atom . The average mass of the molecule is 327.945 Da and the monoisotopic mass is 326.875549 Da .Scientific Research Applications
Synthesis and Chemical Properties
Nucleophilic Displacement Reactions : 5-Bromo-2-iodo-4-methoxyaniline, through its analogs such as 5-iodo-4-nitroimidazole, participates in nucleophilic displacement reactions with various nucleophiles. This demonstrates its potential in synthetic chemistry for creating diverse chemical structures (Kulkarni et al., 1987).
Synthesis of Labelled Compounds : It can be used in the synthesis of labelled compounds such as aminolevulinic acid, showcasing its importance in creating compounds for medical imaging and research (Iida et al., 2002).
Structural and Material Science
Crystal Structure Studies : Studies on similar compounds like 4-(4′-Iodo)phenoxyaniline, which are isostructural to their bromo, chloro, and ethynyl derivatives, provide valuable insights into the behavior of halogenated anilines in crystal structures (Dey & Desiraju, 2004).
Fluorescent Crystals : Derivatives of this compound can form fluorescent crystals, which have potential applications in materials science and photonics (Tsuchimoto et al., 2016).
Catalysis and Organic Synthesis
Use in Catalysis : The compound has been implicated in studies involving catalysis, particularly in the ring opening of epoxides, indicating its potential role in organic synthesis (Niknam & Nasehi, 2002).
Synthesis of Heterocycles : It has been used in the synthesis of heterocycles, an important area in organic chemistry, suggesting its utility in the creation of complex organic structures (Martins, 2002).
Pharmaceutical Applications
Antiviral Activity : Analog compounds of this compound have been studied for their antiviral activities, indicating potential pharmaceutical applications (Hocková et al., 2003).
Synthesis of Pharmaceuticals : It has been used in the synthesis of various pharmaceutical compounds, demonstrating its versatility in drug development (Rao & Somawardhana, 1987).
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodo-4-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting specific kinases can lead to alterations in cell signaling pathways, which in turn can affect gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit ALK and Rho kinase is a key aspect of its molecular mechanism . These interactions can lead to significant changes in cellular functions and have potential therapeutic implications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on its stability and the conditions under which it is used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
properties
IUPAC Name |
5-bromo-2-iodo-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDQBDFQAXUJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



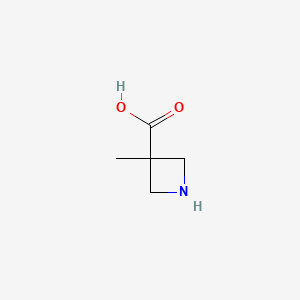



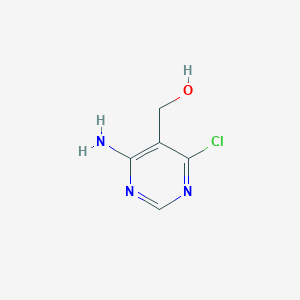
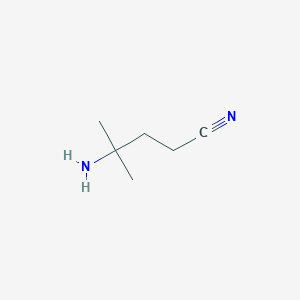
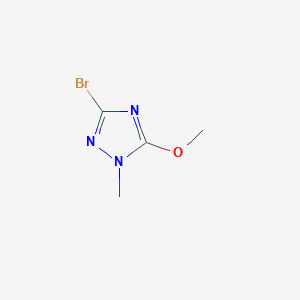
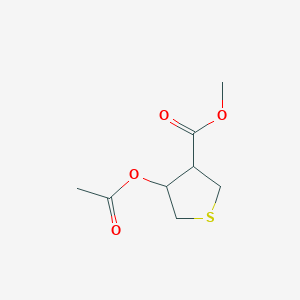
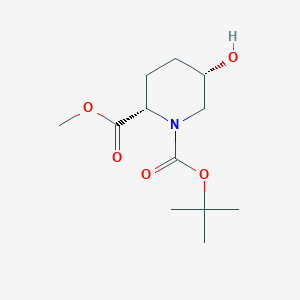

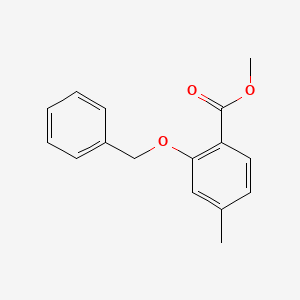
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
